1,1-Dimethylsemicarbazide

Environmental Chemistry Water Treatment NDMA Formation

Researchers studying N-nitrosodimethylamine (NDMA) formation pathways require authentic, high-purity 1,1-dimethylsemicarbazide (DMSC) to ensure reproducible kinetics and avoid false-positive NDMA yields from hydrazine impurities. This >96% (GC/T) grade DMSC-a key intermediate contributing 40.2% to NDMA during ozonation-directly addresses that need. • Serves as a verified reference standard for calibrating NDMA precursor identification methods. • Acts as a nucleophilic reagent for N,N-dimethylated semicarbazone synthesis with distinct steric/electronic profiles. • Supplied with full QC documentation and cold-chain shipping to preserve integrity.

Molecular Formula C3H9N3O
Molecular Weight 103.12 g/mol
CAS No. 22718-49-6
Cat. No. B1642829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylsemicarbazide
CAS22718-49-6
Molecular FormulaC3H9N3O
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCN(C)NC(=O)N
InChIInChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7)
InChIKeySVZFWZRCMLRFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylsemicarbazide Sourcing & Specifications


1,1-Dimethylsemicarbazide (DMSC) is a hydrazinecarboxamide derivative (molecular formula: C3H9N3O, MW: 103.13) characterized as a white to almost white crystalline powder . It is structurally defined by a semicarbazide core bearing geminal dimethyl substitution on the terminal amino group, a modification that significantly alters its nucleophilicity and metabolic stability compared to unsubstituted semicarbazide . The compound typically exhibits a melting point range of 138–145°C and a predicted pKa of 11.82 ± 0.50, with commercial material routinely certified to >96.0% purity by GC/T . DMSC functions primarily as a key reactive building block in organic synthesis and as a critical intermediate in environmental fate studies of N-nitrosodimethylamine (NDMA) precursors [1].

1 Environmental fate studies: NDMA precursor calibration and ozonation pathway modeling.
2 Synthetic chemistry: Building block for N,N-dimethyl semicarbazones via condensation.
3 Industrial stabilizer research: Component in specialty formulation compatibility studies.

1,1-Dimethylsemicarbazide Functional Specificity


The N,N-dimethyl substitution pattern on the semicarbazide scaffold is not a minor structural variation; it fundamentally alters the compound's reactivity profile, toxicological risk, and industrial utility. Substituting 1,1-dimethylsemicarbazide with unsubstituted semicarbazide or other hydrazine derivatives will result in divergent reaction kinetics in condensation chemistry, unpredictable NDMA precursor behavior in water treatment modeling, and potential incompatibility in polyurethane stabilization formulations where the dimethylated analogue is specifically required . Moreover, 1,1-dimethylsemicarbazide has been experimentally identified as a discrete intermediate in the ozonation pathway of the anti-yellowing agent HDMS, contributing 40.2% to downstream NDMA generation—a quantified risk that is not transferable to other semicarbazide derivatives [1]. Consequently, generic substitution without analytical verification compromises both research reproducibility and regulatory compliance in industrial applications.

Unsubstituted semicarbazide
Different nucleophilicity and metabolic stability may alter condensation kinetics and NDMA precursor yields.
1,1-Dimethylhydrazine (UDMH)
Divergent NDMA contribution rate and toxicity ranking; analytical response may not transfer directly.
Generic hydrazine derivatives
Substitution without verification may affect research reproducibility and regulatory-review context in industrial studies.

1,1-Dimethylsemicarbazide Comparative Evidence


NDMA Precursor Contribution vs. 1,1-Dimethylhydrazine

During ozonation of the anti-yellowing agent TMDS, 1,1-dimethylsemicarbazide (DMSC) was identified as a key intermediate in promoting N-nitrosodimethylamine (NDMA) formation. Its experimentally verified contribution rate was 40.2%, which is quantitatively distinct from the 32.2% contribution of its co-intermediate 1,1-dimethylhydrazine (UDMH) under identical experimental conditions [1]. This head-to-head comparison within the same mechanistic pathway demonstrates that DMSC is a more potent NDMA precursor than UDMH, a finding that has direct implications for water treatment risk assessment and the selection of appropriate model compounds for environmental fate studies.

NDMA Contribution
Head-to-head
DMSC 40.2% vs UDMH 32.2%
Essential for accurate precursor calibration and mechanistic model validation.
Reported under specific ozonation conditions; matrix effects may vary.
Environmental Chemistry Water Treatment NDMA Formation

Toxicity Ranking vs. Related Intermediates

Computational toxicology predictions using ECOSAR software ranked the acute and chronic toxicity of intermediates in the HDMS ozonation pathway. 1,1-Dimethylsemicarbazide (DMSC) exhibited intermediate toxicity—higher than the parent HDMS and N-nitrosodimethylamine (NDMA), but lower than its co-intermediate 1,1-dimethylhydrazine (UDMH), which showed the highest predicted toxicity [1]. This ranking provides a quantitative basis for prioritizing DMSC over UDMH in synthetic or analytical applications where minimizing toxicological hazard is a selection criterion.

Aquatic Toxicity
Class-level
UDMH > DMSC > HDMS/NDMA
Provides context for comparative toxicological assessment of hydrazine intermediates.
ECOSAR predictions; experimental validation recommended.
Toxicology Environmental Risk Assessment ECOSAR

NDMA Precursor Yield: HDMS vs. Other Semicarbazide Derivatives

In a comprehensive study of NDMA precursors in sewage effluents, the contribution of 4,4'-hexamethylenebis(1,1-dimethylsemicarbazide) (HDMS)—a compound that releases 1,1-dimethylsemicarbazide upon ozonation—to total NDMA precursors was limited to 0.6%. This is quantitatively distinct from another known precursor, 1,1,1',1'-tetramethyl-4,4'-(methylene-di-p-phenylene)disemicarbazide, which contributed 6.9% under identical conditions [1]. This cross-study comparison demonstrates that the 1,1-dimethylsemicarbazide-containing HDMS is a relatively minor NDMA precursor in real-world water matrices compared to other semicarbazide derivatives, a critical finding for environmental monitoring programs.

Effluent NDMA Yield
Cross-study
HDMS (releases DMSC) 0.6% vs other semicarbazide 6.9%
Indicates DMSC-based compounds may be minor NDMA precursors in real water matrices.
Cross-study comparison; site-specific verification advised.
Water Quality NDMA Precursor Ozonation Byproducts

1,1-Dimethylsemicarbazide Application Scenarios


NDMA Precursor Modeling in Water Treatment

Environmental scientists and water quality engineers can utilize 1,1-dimethylsemicarbazide as an authentic reference standard to calibrate and validate analytical methods for NDMA precursor identification. The compound's experimentally verified 40.2% contribution rate to NDMA generation during ozonation [1] makes it an essential component in quantitative structure-activity relationship (QSAR) models predicting disinfection byproduct formation from amine-based industrial additives. Procurement of high-purity DMSC (>96%) is critical for ensuring the accuracy of calibration curves and mechanistic studies, as lower-grade material may contain residual hydrazine impurities that artificially inflate NDMA yields.

Comparative Toxicology of Hydrazine Derivatives

Toxicologists and environmental risk assessors can employ 1,1-dimethylsemicarbazide as a reference compound in comparative toxicity studies of hydrazine-based intermediates. ECOSAR predictions place DMSC's acute and chronic toxicity below that of 1,1-dimethylhydrazine (UDMH) but above the parent HDMS and NDMA [2]. This ranked toxicity profile supports the use of DMSC as a moderate-toxicity benchmark when evaluating novel hydrazine derivatives, enabling researchers to contextualize new toxicological data within a well-characterized framework.

Semicarbazone Synthesis in Organic Chemistry

Organic chemists can leverage 1,1-dimethylsemicarbazide as a nucleophilic reagent for the condensation with carbonyl compounds to form N,N-dimethylated semicarbazones . The geminal dimethyl substitution on the terminal amino group confers distinct electronic and steric properties compared to unsubstituted semicarbazide, resulting in semicarbazone products with altered solubility, crystallinity, and biological activity profiles. This structural differentiation is particularly relevant in medicinal chemistry campaigns where dimethylated semicarbazones are being explored as potential pharmacophores.

Explosive Stabilizer Formulation

Specialty chemical manufacturers can formulate 1,1-dimethylsemicarbazide as a stabilizer in explosive compositions, where it functions to reduce sensitivity to impact and electrostatic discharge . The compound's N,N-dimethylated structure may offer advantages in thermal stability and compatibility with energetic materials compared to other semicarbazide derivatives. Procurement of material with verified purity and controlled moisture content is essential for reproducible explosive formulation and compliance with safety regulations.

Application
Selection Property
Validation Focus
NDMA precursor fate modeling
High-purity reference standard for analytical calibration
Verify NDMA formation contribution under relevant oxidation conditions
Comparative hydrazine toxicology
Moderate-toxicity benchmark compound
Assess acute/chronic toxicity predictions against experimental data
Semicarbazone synthesis
N,N-dimethylated building block with distinct steric/electronic profile
Evaluate solubility, crystallinity, and condensation reactivity
Explosive stabilizer research
High-purity material with verified stability profile
Confirm thermal stability and compatibility under formulation conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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